molecular formula C27H30N2O B5962138 1-[3-(benzyloxy)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

1-[3-(benzyloxy)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine

Cat. No.: B5962138
M. Wt: 398.5 g/mol
InChI Key: XTQZJJBBOYCKFA-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(benzyloxy)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine is a complex organic compound characterized by its unique molecular structure, which includes a piperazine ring substituted with benzyloxybenzyl and phenylprop-2-en-1-yl groups

Preparation Methods

The synthesis of 1-[3-(benzyloxy)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The benzyloxybenzyl and phenylprop-2-en-1-yl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the piperazine nitrogen atoms, making them more nucleophilic.

    Coupling Reactions: The final step involves coupling the substituted piperazine with benzyloxybenzyl and phenylprop-2-en-1-yl halides under appropriate conditions to yield the desired compound.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

1-[3-(benzyloxy)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of new substituted derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[3-(benzyloxy)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[3-(benzyloxy)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

1-[3-(benzyloxy)benzyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine can be compared with other similar compounds, such as:

    1-[3-(benzyloxy)phenyl]piperazine: This compound lacks the phenylprop-2-en-1-yl group, which may result in different biological activities and chemical properties.

    4-(benzyloxy)benzylpiperazine: This compound has a similar structure but lacks the phenylprop-2-en-1-yl group, leading to differences in its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3-phenylmethoxyphenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O/c1-3-9-24(10-4-1)14-8-16-28-17-19-29(20-18-28)22-26-13-7-15-27(21-26)30-23-25-11-5-2-6-12-25/h1-15,21H,16-20,22-23H2/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTQZJJBBOYCKFA-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)CC3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)CC3=CC(=CC=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.